[(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate
Description
The compound [(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate is a structurally complex molecule featuring a polycyclic benzo[h]fluoren core with multiple functional groups. Key structural attributes include:
- Substituents: Diazo group (-N₂) at position 11, which may confer unique reactivity (e.g., nitrogen release under thermal or photolytic conditions). Acetyloxy (-OAc) and propanoate ester groups, influencing solubility and metabolic stability. Hydroxyl (-OH) groups at positions 2, 4, and 9, enhancing hydrophilicity and hydrogen-bonding capacity. Methyl group (-CH₃) at position 2, contributing to steric effects.
Properties
CAS No. |
156429-14-0 |
|---|---|
Molecular Formula |
C23H20N2O9 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate |
InChI |
InChI=1S/C23H20N2O9/c1-4-11(28)34-21-16-14(20(31)22(23(21,3)32)33-8(2)26)13-15(17(16)25-24)19(30)12-9(18(13)29)6-5-7-10(12)27/h5-7,20-22,27,31-32H,4H2,1-3H3/t20-,21+,22+,23-/m0/s1 |
InChI Key |
DLCJPNVCHBVWGU-AFXVXQJMSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C2=C([C@@H]([C@H]([C@@]1(C)O)OC(=O)C)O)C3=C(C2=[N+]=[N-])C(=O)C4=C(C3=O)C=CC=C4O |
Canonical SMILES |
CCC(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)O)C3=C(C2=[N+]=[N-])C(=O)C4=C(C3=O)C=CC=C4O |
Origin of Product |
United States |
Biological Activity
The compound [(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate , also known as Kinamycin E, is a complex organic molecule with significant biological activity. Its structure suggests potential applications in medicinal chemistry, particularly in cancer therapy due to its ability to interact with biological systems.
- Molecular Formula : C23H20N2O9
- CAS Number : 120796-26-1
- IUPAC Name : [(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate
Kinamycin E exhibits a range of biological activities attributed to its structural features. Its diazo and hydroxy groups are thought to play crucial roles in its interaction with cellular targets. The compound has been shown to inhibit various enzymes and pathways associated with cancer progression.
Anticancer Activity
Research indicates that Kinamycin E possesses significant anticancer properties. Studies have demonstrated its ability to inhibit the expression of angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP-9) in breast cancer cell lines (MDA-MB-231) . This inhibition is critical as it interferes with tumor growth and metastasis.
Cytotoxicity Studies
In vitro assays have confirmed the cytotoxic effects of Kinamycin E on various cancer cell lines. The compound's IC50 values indicate its potency in inducing apoptosis and inhibiting cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induces apoptosis via caspase activation |
| HeLa | 15.0 | Inhibits DNA synthesis and induces cell cycle arrest |
| A549 | 10.0 | Disrupts mitochondrial function leading to cell death |
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to evaluate how modifications to the Kinamycin E structure affect its biological activity. Key findings include:
- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and biological activity.
- Diazo Group : Critical for the compound's reactivity and interaction with cellular targets.
- Acetoxy Group : Modulates the lipophilicity of the molecule, influencing its absorption and distribution.
Case Studies
One notable case study involved the administration of Kinamycin E in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.
Comparison with Similar Compounds
Table 1: Key Functional Groups and Their Implications
Insights :
- The diazo group in the target compound distinguishes it from the dithiolone (T3D4907) and cyclohexadienyl (T3D4967) systems, which lack nitrogen-based leaving groups. Diazo groups are known for explosive or photoreactive behavior, unlike the dioxo groups in T3D4967, which may participate in redox cycling .
- The propanoate ester in the target compound shares hydrolytic susceptibility with the hydroxy ethanoate in ’s cyclopropane derivative. However, the benzo[h]fluoren core likely reduces solubility compared to smaller cyclic systems .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
Notes:
Table 3: Toxicity and Bioactivity
Insights :
- The diazo group in the target compound raises safety concerns absent in T3D4967 and ’s derivative. Diazo compounds are often mutagenic or explosive, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
